(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine
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Overview
Description
(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine is a complex organic compound that features an imidazo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine typically involves multistep reactions starting from readily available precursors. The key steps include:
Formation of the imidazo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving 2-chlorophenyl derivatives and pyridine.
Condensation with morpholine: The imidazo[1,5-a]pyridine intermediate is then reacted with morpholine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone
- 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine
Uniqueness
(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine is unique due to its specific structural features, such as the presence of both the imidazo[1,5-a]pyridine core and the morpholine moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
(E)-1-[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-morpholin-4-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-15-6-2-1-5-14(15)18-21-16(17-7-3-4-8-23(17)18)13-20-22-9-11-24-12-10-22/h1-8,13H,9-12H2/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPBFBVLFPWQSO-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=CC2=C3C=CC=CN3C(=N2)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/N=C/C2=C3C=CC=CN3C(=N2)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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